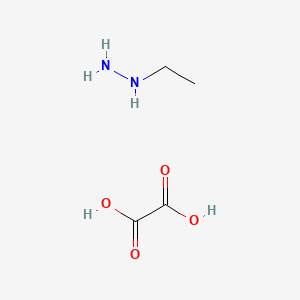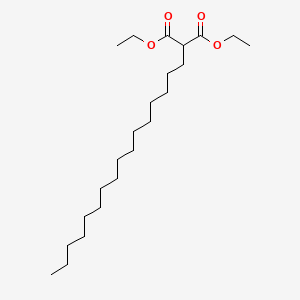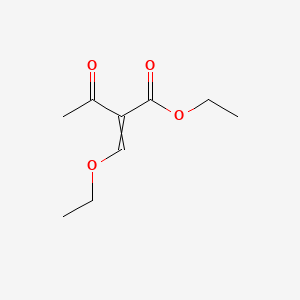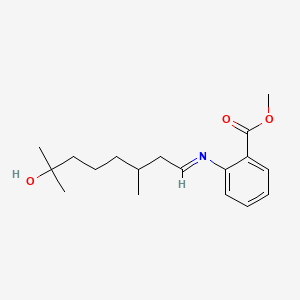
6-Phenoxypyridin-3-amin
Übersicht
Beschreibung
6-Phenoxypyridin-3-amine is a chemical compound with the CAS Number: 25194-67-6 and a molecular weight of 186.21 . It is also known by its IUPAC name, 6-phenoxy-3-pyridinamine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 6-Phenoxypyridin-3-amine involves a reaction with hydrogen chloride and tin (II) chloride in ethanol and water at 50°C for 3 hours . The yield of this reaction is reported to be 87% .Molecular Structure Analysis
The molecular formula of 6-Phenoxypyridin-3-amine is C11H10N2O . Its InChI code is 1S/C11H10N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2 .Physical And Chemical Properties Analysis
6-Phenoxypyridin-3-amine is a solid substance . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Entwicklung von Pestiziden
6-Phenoxypyridin-3-amin: wird bei der Synthese von fortschrittlichen Pestiziden eingesetzt. Seine Struktur, die Bioisosteren von Diarylethern ähnelt, bietet einzigartige Eigenschaften, die die Wirksamkeit von Pestiziden verbessern . Forscher nutzen seine Bioaktivität, um neuartige Verbindungen mit potenziellen landwirtschaftlichen Anwendungen zu entwickeln, mit dem Ziel, Strategien zum Pflanzenschutz zu verbessern.
Medizin: Medikamentenforschung
In der medizinischen Forschung hat sich This compound als vielversprechender Antikrebswirkstoff erwiesen. Es zeigt in präklinischen Modellen eine potente Antitumoraktivität, was auf seine potenzielle Rolle bei der Entwicklung neuer Therapeutika hindeutet. Die Vielseitigkeit dieser Verbindung im Wirkstoffdesign unterstreicht ihre Bedeutung für pharmakologische Fortschritte.
Materialwissenschaft: Nanotechnologie
Die molekulare Struktur der Verbindung ist in der Materialwissenschaft vorteilhaft, insbesondere bei Anwendungen in der Nanotechnologie. Sie kann verwendet werden, um komplexe molekulare Architekturen zu schaffen, um neue Materialien mit wünschenswerten Eigenschaften zu entwickeln . Diese Materialien könnten Anwendungen von Elektronik bis hin zu fortschrittlichen Beschichtungen haben.
Umweltwissenschaften: Behandlung von Umweltverschmutzung
This compound: trägt zu den Umweltwissenschaften bei, indem es bei der Entwicklung von Nanozymen hilft. Diese Nanozyme werden zur Detektion und Behandlung von Umweltverschmutzung eingesetzt, was die Rolle der Verbindung bei der Bewältigung ökologischer Herausforderungen unterstreicht .
Biochemie: Hemmung von Enzymen
In der Biochemie wird This compound auf seine enzymhemmenden Eigenschaften untersucht. Es dient als Gerüst zur Herstellung von Inhibitoren, die biochemische Pfade regulieren können, was für das Verständnis und die Behandlung verschiedener Krankheiten von entscheidender Bedeutung ist .
Analytische Chemie: Chemische Analyse
Diese Verbindung ist auch in der analytischen Chemie von Bedeutung, wo sie in Methoden wie NMR, HPLC und LC-MS zur Analyse komplexer Gemische eingesetzt wird . Ihr Vorhandensein hilft bei der genauen Identifizierung und Quantifizierung von Substanzen, was sich als essentiell für die Qualitätskontrolle und Forschung erweist.
Safety and Hazards
The safety information for 6-Phenoxypyridin-3-amine indicates that it may cause respiratory irritation, be harmful if swallowed, and cause skin and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes and using personal protective equipment .
Relevant Papers The compound 6-Phenoxypyridin-3-amine has been mentioned in peer-reviewed papers and technical documents . One such paper discusses the advancement of phenoxypyridine as an active scaffold for pesticides . This paper summarizes the research about the relevant phenoxypyridin-3-amine derivatives in the pesticide field in the last ten years .
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Eigenschaften
IUPAC Name |
6-phenoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETKIRMPBJPJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179862 | |
| Record name | Pyridine, 5-amino-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25194-67-6 | |
| Record name | 6-Phenoxy-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25194-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 5-amino-2-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025194676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 5-amino-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

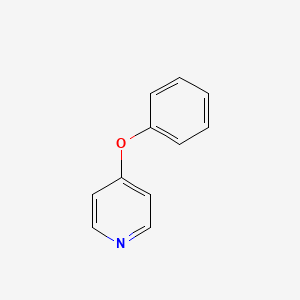

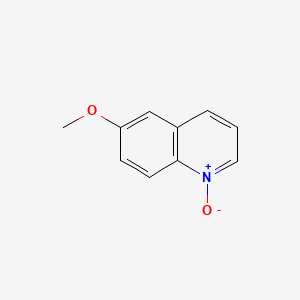



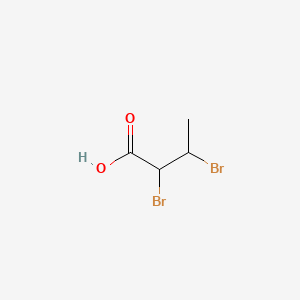

![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)

